![molecular formula C12H11N3S B13086616 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)
6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that belongs to the thiazole and triazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties . The structure of this compound includes a thiazole ring fused with a triazole ring, with a methyl group at the 6th position and a p-tolyl group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole can be achieved through a one-pot catalyst-free procedure. This involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . Another method involves the reaction of thioacetamide with 5-bromo-3-p-tolyl-2-thioxo-1,3-thiazolidin-4-one in the presence of potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学的研究の応用
6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
作用機序
The mechanism of action of 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its anti-inflammatory properties . Additionally, it may interact with proteins involved in the endoplasmic reticulum stress pathway and apoptosis .
類似化合物との比較
5-Methyl-3-(p-tolyl)thiazolo[4,5-d]thiazole-2(3H)-thione: Similar in structure but with a different ring fusion pattern.
Thiazole Derivatives: Such as sulfathiazole and ritonavir, which have diverse biological activities.
Triazole Derivatives: Including various antifungal and antimicrobial agents.
Uniqueness: 6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole is unique due to its specific fusion of thiazole and triazole rings, which imparts distinct chemical and biological properties
特性
分子式 |
C12H11N3S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
6-methyl-5-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H11N3S/c1-8-3-5-10(6-4-8)11-9(2)15-12(16-11)13-7-14-15/h3-7H,1-2H3 |
InChIキー |
MDULDIFKVSSRFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=NC=N3)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


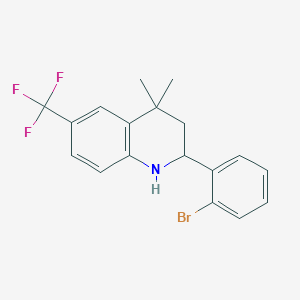


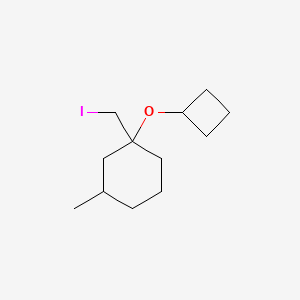
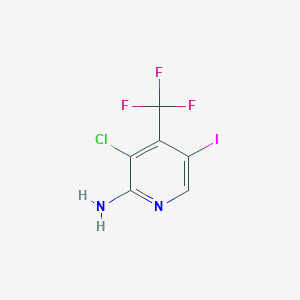
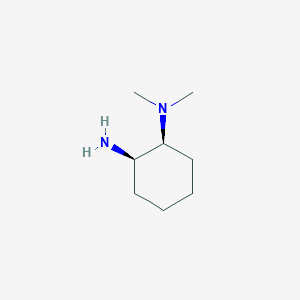
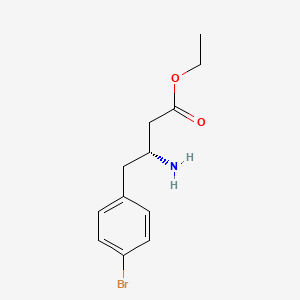
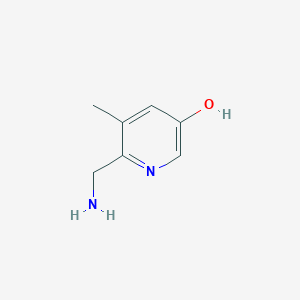
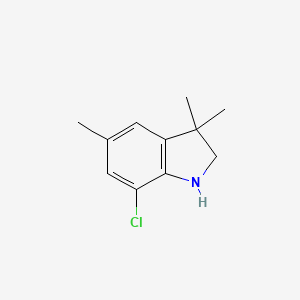
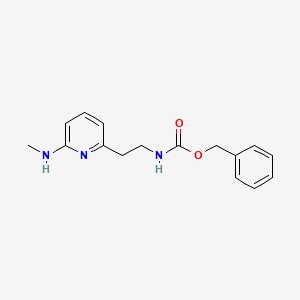
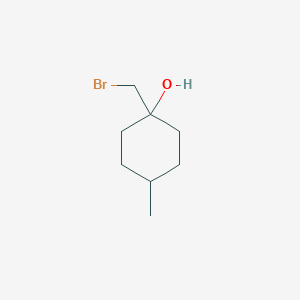
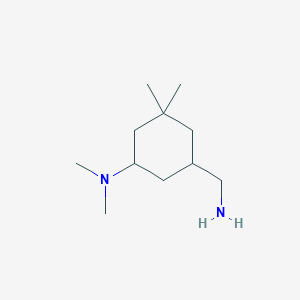
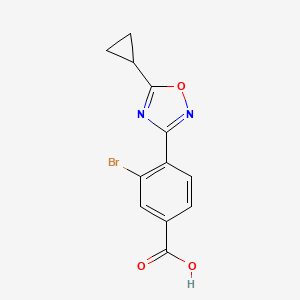
![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)
